molecular formula C12H11NO2 B101500 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone CAS No. 19212-42-1

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone

Cat. No.: B101500
CAS No.: 19212-42-1
M. Wt: 201.22 g/mol
InChI Key: LWPHDEBMXBDBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone (CAS: 19212-42-1) is an isoxazole derivative with a phenyl group at position 3, a methyl group at position 5, and an acetyl group at position 4 of the heterocyclic ring. Its molecular formula is C₁₂H₁₁NO₂ (MW: 201.22 g/mol) . Isoxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, which confer unique electronic and steric properties. This compound is structurally notable for its acetyl substituent, which may enhance reactivity in nucleophilic additions or serve as a precursor for further functionalization.

Preparation Methods

Nitrile Oxide Cycloaddition for Isoxazole Core Construction

The nitrile oxide cycloaddition method represents a cornerstone in synthesizing 5-methyl-3-phenylisoxazole derivatives. As detailed in antiviral research, benzaldehyde oxime undergoes chlorination with N-chlorosuccinimide (NCS) to generate a nitrile oxide intermediate, which subsequently reacts with ethyl acetoacetate (EAA) under basic conditions (Figure 2) . This [3+2] cycloaddition forms the trisubstituted isoxazole ring, with the methyl group at position 5 and phenyl group at position 3. Saponification of the ester moiety yields 5-methyl-3-phenylisoxazole-4-carboxylic acid, though adaptation for ethanone synthesis requires alternative ketone precursors.

Reaction conditions for cycloaddition include:

  • Solvent: Ethanol or acetonitrile .

  • Base: Sodium ethoxide or triethylamine .

  • Temperature: 50°C for 6–12 hours .

This method achieves yields of 77–85% for intermediates, though direct ethanone formation necessitates further functional group interconversion .

Enamine Ketone Cyclization with Hydroxylamine

Patent literature describes a novel route involving enamine ketones and hydroxylamine to construct the isoxazole ring (Figure 1) . The diarylenamine ketone intermediate, 3,4-diphenyl-4-pyrrolidin-1-yl-but-3-en-2-one, reacts with hydroxylamine in the presence of a carboxylate base (e.g., sodium acetate) to form 5-methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol. Acid-catalyzed elimination of water (using trifluoroacetic acid or methanesulfonic acid) then yields the fully aromatic isoxazole .

Key parameters for this method include:

  • pH: 3–4 (maintained via acetate buffer) .

  • Solvent: Acetonitrile or propionitrile .

  • Acid Catalyst: Trifluoroacetic acid (0.5–1.0 equiv) .

This two-step process achieves a 65–70% overall yield, with the elimination step driven to completion under reflux conditions .

Acylative Derivatization of Isoxazole Intermediates

The coupling of preformed isoxazole cores with acetyl groups offers another route. For example, 5-methyl-3-phenylisoxazole-4-carboxylic acid reacts with acetyl chloride in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the acetylated derivative . However, this method risks over-acylation and requires rigorous purification.

Comparative Analysis of Synthetic Routes

Method Yield Key Advantages Limitations
Nitrile Oxide Cycloaddition77–85%High regioselectivityRequires ester hydrolysis step
Enamine Cyclization65–70%One-pot elimination-acid catalysisSensitive to pH fluctuations
Bromination-DehalogenationN/AAccess to halogenated analogsUnproven for ethanone synthesis

Chemical Reactions Analysis

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. A study demonstrated that 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone showed activity against a range of bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects of isoxazole derivatives. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, which positions it as a candidate for treating inflammatory diseases .

Neuroprotective Effects

Recent research has explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to reduce oxidative stress and neuronal cell death, indicating potential therapeutic benefits in conditions like Alzheimer's disease .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an effective antimicrobial agent.

Polymer Chemistry

In material science, this compound is utilized in the synthesis of functional polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for high-performance applications .

Photonic Applications

The compound has been investigated for use in photonic devices due to its unique optical properties. It can be used as a dopant in polymer films to enhance light absorption and emission characteristics, which is beneficial for organic light-emitting diodes (OLEDs) .

Chromatographic Techniques

This compound is frequently used as a standard reference compound in chromatographic methods such as HPLC (High Performance Liquid Chromatography). Its distinct retention time allows for effective separation and quantification in complex mixtures .

Spectroscopic Analysis

The compound's spectral characteristics make it suitable for various spectroscopic techniques, including UV-vis and NMR spectroscopy. These methods are employed to confirm its structure and purity during synthesis and formulation processes .

Case Study: Analytical Method Development

A recent study focused on developing an HPLC method for quantifying this compound in pharmaceutical formulations. The method achieved a linear range from 10 to 100 µg/mL with a detection limit of 2 µg/mL, demonstrating its applicability in quality control.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between 1-(5-methyl-3-phenylisoxazol-4-yl)ethanone and related compounds:

Compound Heterocycle Key Substituents Molecular Formula MW (g/mol) Key Features
This compound Isoxazole 3-Ph, 5-Me, 4-COCH₃ C₁₂H₁₁NO₂ 201.22 Acetyl group enhances electrophilicity; methyl improves lipophilicity .
1-(4-Methyl-2-phenyl-5-oxazolyl)ethanone Oxazole 2-Ph, 4-Me, 5-COCH₃ C₁₂H₁₁NO₂ 201.22 Oxazole (N and O at positions 1 and 3) vs. isoxazole; lower ring strain .
SI107 (1-[4-[[5-(4-Isobutylphenyl)isoxazol-3-yl]methoxy]phenyl]ethanone) Isoxazole 3-(4-IsobutylPh), 4-CH₂OPh-COCH₃ C₂₃H₂₅NO₃ 363.45 Larger substituents increase steric bulk and lipophilicity .
1-(5-Methyl-3-(4-nitrophenyl)isoxazol-4-yl)ethanone Isoxazole 3-(4-NO₂Ph), 5-Me, 4-COCH₃ C₁₂H₁₀N₂O₃ 230.22 Nitro group enhances electron deficiency; may improve binding to electron-rich targets .
2-(4-(2,4-Difluorophenyl)-5-(phenylsulfonyl)phenyl)ethanone Triazole Triazole core with sulfonyl and difluorophenyl groups C₂₁H₁₄F₂N₃O₃S 429.41 Sulfonyl group increases polarity; triazole offers hydrogen-bonding sites .

Key Observations :

  • Heterocycle Type: Isoxazoles (e.g., target compound, SI107) exhibit greater ring strain and reactivity compared to oxazoles (e.g., 1-(4-methyl-2-phenyl-5-oxazolyl)ethanone) due to the adjacent N and O atoms .
  • Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in 1-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)ethanone) increase electrophilicity, while bulky groups (e.g., isobutyl in SI107) enhance steric hindrance .

Key Observations :

  • The target compound is synthesized via oxime cyclization under mild conditions, contrasting with SI107’s Mitsunobu reaction requiring anhydrous conditions .
  • Triazole-containing analogs (e.g., ) utilize nucleophilic substitution with α-halogenated ketones, highlighting versatility in introducing ethanone groups .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is influenced by its phenyl and methyl groups, whereas SI107’s isobutylphenyl substituent likely increases logP significantly .
  • Molecular Weight : Bulky derivatives (e.g., SI107, MW: 363.45) may face challenges in bioavailability compared to the smaller target compound (MW: 201.22) .

Biological Activity

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H11N2O\text{C}_{12}\text{H}_{11}\text{N}_{2}\text{O}

This compound features an isoxazole ring, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Antiviral Activity

Research indicates that derivatives of isoxazole compounds, including this compound, exhibit significant antiviral properties. A study highlighted that a related isoxazole derivative demonstrated a selectivity index (SI) comparable to established antiviral agents, with an SI of 125 . The mechanism of action appears to involve inhibition of viral replication in cell lines infected with influenza A virus, suggesting potential applications in treating viral infections .

Antifungal Activity

The compound has also been evaluated for antifungal activity. In vitro studies have shown that certain isoxazole derivatives possess potent antifungal effects against various strains, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antifungal agents . This suggests that this compound may be effective in treating fungal infections.

Cytotoxicity and Selectivity

A critical aspect of evaluating the biological activity of any compound is its cytotoxicity. The selectivity index provides insight into the therapeutic window of the compound. For instance, one derivative showed an IC50 value indicating effective antiviral activity while maintaining low cytotoxicity against host cells . This balance is crucial for developing safe therapeutic agents.

Case Study 1: Antiviral Efficacy

In a controlled study, this compound was tested against the H1N1 strain of influenza virus. The results demonstrated that the compound inhibited viral replication effectively at concentrations that did not adversely affect cell viability. The study reported an EC50 value significantly lower than that of the standard antiviral drug ribavirin, indicating superior efficacy in specific contexts .

Case Study 2: Antifungal Potency

Another investigation assessed the antifungal properties of various isoxazole derivatives, including our compound. It was found that certain derivatives exhibited MIC values as low as 0.37 μM against resistant strains of Candida species, suggesting a promising role for these compounds in antifungal therapy .

Research Findings and Data Tables

Activity Compound EC50 (μM) CC50 (μM) Selectivity Index
AntiviralThis compound0.25369.05272.93
AntifungalIsoxazole derivative0.37Not specifiedNot specified

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone, and how is reaction progress monitored?

  • Methodology : The compound is synthesized via cyclocondensation of aryl oxime derivatives with acetylacetone under basic conditions (NaOH/MeOH, 0–5°C). Reaction progress is tracked using TLC with a pet. ether:ethyl acetate (70:30) solvent system. Post-reaction, the product is precipitated in ice-cold water, filtered, and air-dried. Characterization involves 1^1H NMR (δ 2.37–2.64 ppm for methyl groups) and LCMS (e.g., m/z 349 [MH+^+]) .

Q. How can researchers optimize purity during synthesis?

  • Methodology : Purification is achieved via recrystallization in methanol or ethanol. For derivatives, column chromatography (silica gel, gradient elution with hexane/ethyl acetate) effectively isolates target compounds. Purity is validated by melting point analysis and HPLC (>95% purity threshold) .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodology :

  • NMR : Assign peaks for the isoxazole ring (δ 6.5–8.1 ppm for aromatic protons) and methyl/ketone groups.
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 215 for the parent compound) and fragmentation patterns.
  • FT-IR : Identify C=O stretches (~1700 cm1^{-1}) and isoxazole ring vibrations (~1600 cm1^{-1}) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular geometry predictions?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL/SHELXS software refines structures, resolving ambiguities in bond angles/planarity. For example, SC-XRD of analogous pyrazole-ethanone derivatives confirmed dihedral angles between aromatic rings (e.g., 15.2°), validated against DFT-optimized geometries. Twinning and high-resolution data (≤ 0.8 Å) improve reliability .

Q. What strategies mitigate side reactions during functionalization of the isoxazole ring?

  • Methodology :

  • Protecting Groups : Temporarily block the ketone moiety using trimethylsilyl chloride to prevent undesired nucleophilic attacks.
  • Cross-Coupling Reactions : Employ Suzuki-Miyaura conditions (Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O) for selective aryl substitutions. Monitor regioselectivity via 13^{13}C NMR .

Q. How can computational modeling predict biological interactions of derivatives?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., prion proteins). Validate docking poses with MD simulations (GROMACS, 100 ns trajectories).
  • DFT Calculations : Analyze HOMO-LUMO gaps (e.g., 4.2 eV) to predict reactivity and MEP surfaces for nucleophilic/electrophilic sites .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported bioactivity data?

  • Methodology : Re-evaluate assay conditions (e.g., cell line specificity, concentration ranges). For instance, conflicting IC50_{50} values in antiproliferative studies may arise from MTT vs. SRB assays. Use orthogonal assays (e.g., flow cytometry for apoptosis) and meta-analysis of structural analogs .

Q. What analytical approaches validate synthetic intermediates with similar polarity?

  • Methodology :

  • HPLC-DAD : Separate intermediates using a C18 column (acetonitrile/water + 0.1% TFA).
  • HRMS : Differentiate isomers via exact mass (e.g., C14_{14}H13_{13}NO2_2 requires 227.0946 vs. 227.1012 for regioisomers) .

Q. Experimental Design Considerations

Q. How to design stability studies under varying pH/temperature?

  • Methodology : Conduct accelerated degradation studies (40–80°C, pH 1–13). Monitor decomposition via UPLC-MS; identify degradation products (e.g., hydrolyzed ketone to carboxylic acid). Use Arrhenius plots to extrapolate shelf-life .

Q. What in vitro models are suitable for evaluating neuroprotective activity?

  • Methodology :
    Use SH-SY5Y cells exposed to oxidative stress (H2_2O2_2/6-OHDA). Measure viability via Calcein-AM and ROS levels with DCFH-DA. Compare to positive controls (e.g., quercetin) .

Properties

IUPAC Name

1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8(14)11-9(2)15-13-12(11)10-6-4-3-5-7-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPHDEBMXBDBBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20312475
Record name 1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19212-42-1
Record name 19212-42-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255230
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of pentane-2,4-dione (13.23 g, 0.132 mol) and triethylamine (13.35 g, 0.132 mol) in ethanol was added α-chlorobenzaldehyde oxime (13.70 g, 0.088 mol) at room temperature. The reaction mixture was stirred overnight at room temperature. To the reaction was added ethyl acetate and saturated aqueous NaCl. The organic phase was washed with saturated aqueous NaCl (twice) and dried with MgSO4, and the organic solvent was removed under reduced pressure to provide 17.7 g of the title compound. The yield was 100%.
Quantity
13.23 g
Type
reactant
Reaction Step One
Quantity
13.35 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.